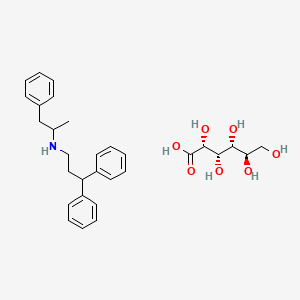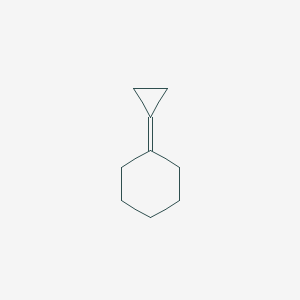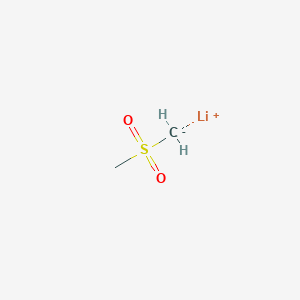
Diethyl (3-ethoxy-2-methylprop-2-en-1-ylidene)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (3-ethoxy-2-methylprop-2-en-1-ylidene)propanedioate is an organic compound with the molecular formula C12H20O5. It is a derivative of propanedioic acid and is known for its unique structure, which includes an ethoxy group and a methylprop-2-enylidene moiety. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
The synthesis of diethyl (3-ethoxy-2-methylprop-2-en-1-ylidene)propanedioate typically involves the condensation of diethyl malonate with triethyl orthoformate in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further condensation to yield the final product . The reaction conditions usually include a controlled temperature and the removal of ethanol as a byproduct.
Chemical Reactions Analysis
Diethyl (3-ethoxy-2-methylprop-2-en-1-ylidene)propanedioate undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the α-position using alkyl halides in the presence of a base such as sodium ethoxide.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted monocarboxylic acids.
Common reagents used in these reactions include alkyl halides, sodium ethoxide, and hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl (3-ethoxy-2-methylprop-2-en-1-ylidene)propanedioate has several scientific research applications:
Mechanism of Action
The mechanism of action of diethyl (3-ethoxy-2-methylprop-2-en-1-ylidene)propanedioate involves its conversion to reactive intermediates, such as enolate ions, under basic conditions . These intermediates can then participate in various nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Diethyl (3-ethoxy-2-methylprop-2-en-1-ylidene)propanedioate can be compared with other similar compounds, such as:
Diethyl malonate: A simpler ester of propanedioic acid, commonly used in organic synthesis.
Diethyl 2-(3-ethoxyprop-2-enylidene)propanedioate: A closely related compound with a similar structure but different substituents.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications.
Properties
CAS No. |
13001-20-2 |
|---|---|
Molecular Formula |
C13H20O5 |
Molecular Weight |
256.29 g/mol |
IUPAC Name |
diethyl 2-(3-ethoxy-2-methylprop-2-enylidene)propanedioate |
InChI |
InChI=1S/C13H20O5/c1-5-16-9-10(4)8-11(12(14)17-6-2)13(15)18-7-3/h8-9H,5-7H2,1-4H3 |
InChI Key |
RJXIGOHHCYSGKG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=C(C)C=C(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14713771.png)



![2-[[4-(Diethylamino)phenyl]-hydroxymethyl]naphthalene-1,4-dione](/img/structure/B14713790.png)
![3-[(Naphthalen-2-yl)oxy]-3-oxo-2-phenylpropanoate](/img/structure/B14713804.png)




